Tonabersat

Catalog No.
S545579
CAS No.
175013-84-0
M.F
C20H19ClFNO4
M. Wt
391.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tonabersat

CAS Number

175013-84-0

Product Name

Tonabersat

IUPAC Name

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide

Molecular Formula

C20H19ClFNO4

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1

InChI Key

XLIIRNOPGJTBJD-ROUUACIJSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C

Solubility

Soluble in DMSO

Synonyms

6-acetyl-4-(3-chloro-4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo(b)pyran-3-ol, SB 220453, SB-220453, tonabersat

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C

Description

The exact mass of the compound Tonabersat is 391.0987 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

391.0987

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XD9773ZMN

Drug Indication

Investigated for use/treatment in migraine and cluster headaches.

Other CAS

175013-84-0

Wikipedia

Tonabersat

Dates

Modify: 2023-08-15
1: Chen Q, Boire A, Jin X, Valiente M, Er EE, Lopez-Soto A, Jacob LS, Patwa R, Shah H, Xu K, Cross JR, Massagué J. Carcinoma-astrocyte gap junctions promote brain metastasis by cGAMP transfer. Nature. 2016 May 18;533(7604):493-8. doi: 10.1038/nature18268. PubMed PMID: 27225120.
2: Diener HC, Charles A, Goadsby PJ, Holle D. New therapeutic approaches for the prevention and treatment of migraine. Lancet Neurol. 2015 Oct;14(10):1010-22. doi: 10.1016/S1474-4422(15)00198-2. Review. PubMed PMID: 26376968.
3: Sarrouilhe D, Dejean C, Mesnil M. Involvement of gap junction channels in the pathophysiology of migraine with aura. Front Physiol. 2014 Feb 25;5:78. doi: 10.3389/fphys.2014.00078. eCollection 2014. Review. PubMed PMID: 24611055; PubMed Central PMCID: PMC3933780.
4: Cao Y, Zheng OJ. Tonabersat for migraine prophylaxis: a systematic review. Pain Physician. 2014 Jan-Feb;17(1):1-8. Review. PubMed PMID: 24452641.
5: Costa C, Tozzi A, Rainero I, Cupini LM, Calabresi P, Ayata C, Sarchielli P. Cortical spreading depression as a target for anti-migraine agents. J Headache Pain. 2013 Jul 23;14:62. doi: 10.1186/1129-2377-14-62. Review. PubMed PMID: 23879550; PubMed Central PMCID: PMC3728002.
6: Bialer M, Johannessen SI, Levy RH, Perucca E, Tomson T, White HS. Progress report on new antiepileptic drugs: a summary of the Eleventh Eilat Conference (EILAT XI). Epilepsy Res. 2013 Jan;103(1):2-30. doi: 10.1016/j.eplepsyres.2012.10.001. Epub 2012 Dec 4. Review. PubMed PMID: 23219031.
7: Lionetto L, Negro A, Palmisani S, Gentile G, Del Fiore MR, Mercieri M, Simmaco M, Smith T, Al-Kaisy A, Arcioni R, Martelletti P. Emerging treatment for chronic migraine and refractory chronic migraine. Expert Opin Emerg Drugs. 2012 Sep;17(3):393-406. doi: 10.1517/14728214.2012.709846. Epub 2012 Aug 3. Review. PubMed PMID: 22862686.
8: Barbanti P, Aurilia C, Egeo G, Fofi L. Future trends in drugs for migraine prophylaxis. Neurol Sci. 2012 May;33 Suppl 1:S137-40. doi: 10.1007/s10072-012-1058-1. Review. PubMed PMID: 22644189.
9: Sarrouilhe D, Dejean C. [Gap junctional intercellular communication: a new mechanism in pathophysiology of migraine with aura. Therapeutic applications]. Pathol Biol (Paris). 2012 Dec;60(6):392-8. doi: 10.1016/j.patbio.2012.04.002. Epub 2012 May 25. Review. French. PubMed PMID: 22633071.
10: Barbanti P, Aurilia C, Egeo G, Fofi L. Migraine prophylaxis: what is new and what we need? Neurol Sci. 2011 May;32 Suppl 1:S111-5. doi: 10.1007/s10072-011-0526-3. Review. PubMed PMID: 21533725.
11: Olesen J, Ashina M. Emerging migraine treatments and drug targets. Trends Pharmacol Sci. 2011 Jun;32(6):352-9. doi: 10.1016/j.tips.2011.02.016. Epub 2011 Apr 2. Review. PubMed PMID: 21459461.
12: Shimizu T, Shibata M, Suzuki N. [Migraine: advances in the pathophysiology and treatment]. Rinsho Shinkeigaku. 2011 Feb;51(2):103-9. Review. Japanese. PubMed PMID: 21404609.
13: Hauge AW, Hougaard A, Olesen J. On the methodology of drug trials in migraine with aura. Cephalalgia. 2010 Sep;30(9):1041-8. doi: 10.1177/0333102409359091. Epub 2010 Apr 27. PubMed PMID: 20713554.
14: Loder E. Design considerations in migraine with aura trials: learning from experience. Cephalalgia. 2010 Sep;30(9):1027-8. doi: 10.1177/0333102410368441. Epub 2010 Apr 26. PubMed PMID: 20713552.
15: Garza I. Tonabersat: a cortical spreading depression inhibitor as potential pharmacologic prophylaxis in migraine with aura. Curr Neurol Neurosci Rep. 2010 Jan;10(1):7-9. doi: 10.1007/s11910-009-0083-9. PubMed PMID: 20425219.
16: Silberstein SD. Tonabersat, a novel gap-junction modulator for the prevention of migraine. Cephalalgia. 2009 Nov;29 Suppl 2:28-35. doi: 10.1111/j.1468-2982.2009.01973.x. Review. PubMed PMID: 19723123.
17: Silberstein SD, Schoenen J, Göbel H, Diener HC, Elkind AH, Klapper JA, Howard RA. Tonabersat, a gap-junction modulator: efficacy and safety in two randomized, placebo-controlled, dose-ranging studies of acute migraine. Cephalalgia. 2009 Nov;29 Suppl 2:17-27. doi: 10.1111/j.1468-2982.2009.01974.x. PubMed PMID: 19723122.
18: Dahlöf CG, Hauge AW, Olesen J. Efficacy and safety of tonabersat, a gap-junction modulator, in the acute treatment of migraine: a double-blind, parallel-group, randomized study. Cephalalgia. 2009 Nov;29 Suppl 2:7-16. doi: 10.1111/j.1468-2982.2009.01975.x. PubMed PMID: 19723121.
19: Durham PL, Garrett FG. Neurological mechanisms of migraine: potential of the gap-junction modulator tonabersat in prevention of migraine. Cephalalgia. 2009 Nov;29 Suppl 2:1-6. doi: 10.1111/j.1468-2982.2009.01976.x. Review. PubMed PMID: 19723120; PubMed Central PMCID: PMC3142555.
20: Dodick DW. Tonabersat for migraine prevention: new life or last gasp? Lancet Neurol. 2009 Aug;8(8):693-5. doi: 10.1016/S1474-4422(09)70174-7. Epub 2009 Jun 29. PubMed PMID: 19570718.

Explore Compound Types